molecular formula C10H13NO2S B13324558 3-(1-Methanesulfonylcyclopropyl)aniline

3-(1-Methanesulfonylcyclopropyl)aniline

Cat. No.: B13324558
M. Wt: 211.28 g/mol
InChI Key: ZBBSDEPYFAECPM-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylcyclopropyl)aniline is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methanesulfonylcyclopropyl)aniline typically involves the introduction of the methanesulfonyl group to the cyclopropyl ring, followed by the attachment of the aniline group. One common method involves the reaction of cyclopropylamine with methanesulfonyl chloride under basic conditions to form the intermediate 1-methanesulfonylcyclopropylamine. This intermediate is then reacted with aniline to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methanesulfonylcyclopropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1-Methanesulfonylcyclopropyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonylcyclopropyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

    Aniline: A simple aromatic amine with a wide range of applications.

    Cyclopropylamine: A cyclopropyl derivative with potential biological activities.

    Methanesulfonyl Chloride:

Uniqueness: 3-(1-Methanesulfonylcyclopropyl)aniline is unique due to the combination of the methanesulfonyl group and the cyclopropyl ring attached to the aniline moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(1-methylsulfonylcyclopropyl)aniline

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3

InChI Key

ZBBSDEPYFAECPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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